molecular formula C17H22N4O2 B2977908 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1448124-24-0

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2977908
M. Wt: 314.389
InChI Key: SRBCKEGUTHPIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research often focuses on the synthesis and analytical characterization of compounds with pyrazole and isoxazole structures. For example, studies have detailed the synthesis of novel pyrazole derivatives, highlighting the importance of structural analysis in identifying and differentiating isomers, as well as understanding their potential bioactivity (McLaughlin et al., 2016; Martins et al., 2002). Such research underscores the foundational role of chemical synthesis in drug discovery and development.

Metabolic Studies

Understanding the metabolism of synthetic compounds, including those used as research chemicals, is critical for assessing their pharmacokinetics and potential therapeutic applications. Investigations into the in vitro metabolism of synthetic cannabinoids with pyrazole rings have provided insights into metabolic pathways, highlighting the importance of metabolic studies in the development of new therapeutic agents (Franz et al., 2017).

Cytotoxicity and Anticancer Activity

The evaluation of novel pyrazole derivatives for cytotoxic activity against cancer cells represents a significant area of research. Studies have synthesized new compounds and assessed their in vitro cytotoxic activities, offering potential leads for the development of anticancer therapies (Hassan et al., 2014).

Antimicrobial and Antiviral Activities

Research into the synthesis and biological evaluation of pyrazole and isoxazole derivatives also explores their potential as antimicrobial and antiviral agents. For instance, novel compounds have been tested for their efficacy against specific viruses, indicating the broader applicability of these chemical structures in developing new treatments for infectious diseases (Zhang et al., 2012).

Molecular Interaction Studies

Investigating the molecular interactions of pyrazole derivatives with biological targets, such as cannabinoid receptors, provides valuable information on their mechanism of action and potential therapeutic uses. Studies have used molecular modeling and experimental data to elucidate these interactions, contributing to drug design and discovery efforts (Shim et al., 2002).

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11-15(10-19-23-11)17(22)18-9-13-8-16(12-6-7-12)21(20-13)14-4-2-3-5-14/h8,10,12,14H,2-7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBCKEGUTHPIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.